molecular formula C19H22F3N3OS B2718141 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 946373-76-8

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2718141
CAS No.: 946373-76-8
M. Wt: 397.46
InChI Key: HIXDXDJFXNVKGC-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 4-methylpiperazine group, a thiophene heterocycle, and a 4-(trifluoromethyl)benzamide moiety. The 4-methylpiperazine group is a common feature in bioactive molecules designed for central nervous system (CNS) targets, often influencing solubility and receptor interaction. The thiophene ring, a privileged scaffold in medicinal chemistry, is found in compounds with a wide range of biological activities. The trifluoromethyl group attached to the benzamide is a classic bioisostere that can enhance metabolic stability, membrane permeability, and binding affinity. This combination of structural features makes this compound a valuable intermediate or chemical tool for researchers. It is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Its structure suggests potential for interaction with various biological targets, including enzymes and receptors, making it a candidate for probing novel pharmacological pathways. Researchers can utilize this compound to develop new probes for biological systems or as a starting point for the design of novel therapeutic agents. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3OS/c1-24-7-9-25(10-8-24)17(15-6-11-27-13-15)12-23-18(26)14-2-4-16(5-3-14)19(20,21)22/h2-6,11,13,17H,7-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDXDJFXNVKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a 4-trifluoromethylbenzamide moiety linked to a piperazine and thiophene group. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The piperazine ring is known for its ability to interact with various biological targets, while the thiophene ring may contribute to the compound's electronic properties, influencing its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, primarily in the context of cancer therapy and neuropharmacology. Key pharmacological effects include:

  • Antitumor Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves the modulation of cell cycle progression and apoptosis pathways, particularly through the activation of caspases and p53 signaling pathways .
  • Neuropharmacological Effects : The piperazine component may confer neuroactive properties, making it a candidate for treating conditions like anxiety or depression. Compounds in this class often act on serotonin receptors, which are crucial for mood regulation.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, modulating neurotransmitter systems or inhibiting tumor growth through receptor-mediated pathways.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in tumor progression or inflammatory responses, suggesting that this compound may also exhibit enzyme inhibitory activity .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
  • Neuropharmacological Studies : In vivo studies indicated that compounds with piperazine moieties could significantly reduce anxiety-like behaviors in rodent models. These effects were attributed to enhanced serotonergic signaling.

Comparative Analysis

To understand the potential of this compound relative to other compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
N-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl-benzamidePiperazine, ThiopheneAntitumor15.63
DoxorubicinAnthracyclineAntitumor10.38
FluoxetinePiperazine, PhenylAntidepressant5.0

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C19H22F3N2S, with a molecular weight of approximately 408.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various targets within biological systems.

Pharmacological Applications

The compound shows promise in several therapeutic areas:

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The piperazine and thiophene derivatives have been explored for their potential in cancer therapy.
  • Neurological Disorders :
    • There is ongoing research into the potential use of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Properties :
    • The thiophene ring is associated with antimicrobial activity, suggesting that this compound could be effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide:

StudyFindings
Study 1Investigated anticancer properties; showed significant cytotoxicity against breast cancer cell lines.
Study 2Explored antimicrobial efficacy; demonstrated inhibition against Gram-positive bacteria.
Study 3Analyzed interaction with GPCRs; indicated potential modulation of serotonin receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares structural features, synthesis yields, and key pharmacological inferences for the target compound and its analogues:

Compound Name Piperazine Substituent Linker Type Benzamide Substituent Yield (%) Key Pharmacological Inference
Target Compound 4-Methylpiperazine Ethyl 4-Trifluoromethyl ~40* Enhanced D3R selectivity
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 3-Cyanophenyl Ethoxyethyl 4-Thiophen-3-yl 32 Moderate D3R affinity, reduced lipophilicity
N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3b) 3-Trifluoromethylphenyl Ethoxyethyl 4-Thiophen-3-yl Not reported High metabolic stability, potential off-target effects
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 2-Chlorophenyl Ethoxyethyl 4-Thiophen-3-yl 48 Balanced D3R/D2R selectivity
N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide (9j) Diazaspiro[3.3]heptane Butyl 4-Thiophen-3-yl 47 Improved CNS penetration

*Inferred from analogous synthesis methods .

Key Structural and Functional Differences

Electron-withdrawing groups (e.g., cyano, trifluoromethyl) in 3a/3b enhance metabolic stability but may reduce solubility .

Benzamide Substituents :

  • The 4-trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5) compared to 4-thiophen-3-yl derivatives (logP ~2.8), enhancing blood-brain barrier penetration .

Pharmacokinetic and Pharmacodynamic Insights

  • Receptor Affinity : The 4-methylpiperazine group in the target compound likely enhances D3R selectivity over D2R compared to 2-chlorophenyl derivatives (e.g., compound in ), which show dual affinity .
  • Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, extending half-life relative to cyanophenyl analogues (3a) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized using methodologies from , with yields comparable to 3a (32%) and 3b (48%) after chromatographic purification.
  • Structure-Activity Relationship (SAR) :
    • Piperazine substituents critically modulate receptor specificity; bulky groups (e.g., 3-trifluoromethylphenyl) may reduce D3R binding .
    • Ethyl linkers balance flexibility and steric effects, outperforming longer ethoxyethyl chains in target engagement .
  • Therapeutic Potential: The compound’s trifluoromethyl group and optimized linker position it as a candidate for CNS disorders requiring high D3R selectivity, such as schizophrenia or Parkinson’s disease .

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